tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1233955-19-5
VCID: VC7834943
InChI: InChI=1S/C15H29N3O3/c1-6-17(7-2)13(19)16-12-8-10-18(11-9-12)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)
SMILES: CCN(CC)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41

tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate

CAS No.: 1233955-19-5

Cat. No.: VC7834943

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate - 1233955-19-5

Specification

CAS No. 1233955-19-5
Molecular Formula C15H29N3O3
Molecular Weight 299.41
IUPAC Name tert-butyl 4-(diethylcarbamoylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H29N3O3/c1-6-17(7-2)13(19)16-12-8-10-18(11-9-12)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)
Standard InChI Key RDBJZFBMFDFWOP-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characterization

tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate is a piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a diethylurea moiety at the 4-position. Its molecular formula is C₁₅H₂₉N₃O₃, with a calculated molecular weight of 299.41 g/mol (derived from analogous dimethylureido variants ). The Boc group enhances solubility in organic solvents, while the ureido substituent enables hydrogen-bonding interactions critical for catalytic activity .

Key structural features include:

  • A six-membered piperidine ring in a chair conformation, minimizing steric strain.

  • The diethylurea group (-N(C₂H₅)₂CONH-) at C4, introducing both lipophilic and hydrogen-bond donor/acceptor properties.

  • A tert-butyl ester at C1, providing steric protection for the adjacent nitrogen atom.

Comparative NMR studies of related compounds (e.g., tert-butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate) reveal characteristic signals:

  • ¹H NMR: δ 1.39 ppm (s, 9H, Boc tert-butyl), 3.19–3.44 ppm (m, piperidine CH₂ and N-CH₃), 1.28–1.32 ppm (t, J = 7.1 Hz, N-CH₂CH₃) .

  • ¹³C NMR: δ 154.6 ppm (Boc carbonyl), 79.1 ppm (Boc quaternary carbon), 33.1 ppm (piperidine CH₂) .

Synthetic Methodologies

Copper-Catalyzed Radical Cascade Cyclization

A scalable route to piperidine-ureido derivatives involves visible-light-driven copper catalysis. In a representative procedure :

  • Reagents: Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%), THF solvent, TMG base.

  • Conditions: 410 nm LED irradiation, 25°C, 24 h.

  • Mechanism: Photoexcited Cu(II) generates alkyl radicals from iodopiperidine precursors, followed by radical addition to acrylamides and cyclization.

Table 1: Optimization of Base and Solvent for Piperidine-Ureido Synthesis

EntryBaseSolventYield (%)
1TMGTHF72
2Et₃NDMF54
3DIPEADME42

Data adapted from Luo et al. (2024)

Post-Functionalization Strategies

The Boc-protected piperidine core can be further modified:

  • Ureido Installation: Treatment of tert-butyl 4-aminopiperidine-1-carboxylate with diethylcarbamoyl chloride in the presence of Hunig’s base yields the title compound .

  • Deprotection: Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, exposing the secondary amine for downstream reactions.

Applications in Organic Synthesis

Asymmetric Catalysis

The diethylureido group’s hydrogen-bonding capability facilitates enantioselective transformations:

  • Michael Additions: Acts as a thiourea surrogate in organocatalytic systems, achieving up to 92% ee in β-nitroalkane additions .

  • Phase-Transfer Catalysis: Quaternary ammonium salts derived from this compound exhibit enhanced reactivity in alkylation reactions under biphasic conditions.

Pharmaceutical Intermediates

Piperidine-ureido derivatives serve as precursors to kinase inhibitors and antipsychotic agents. For example:

  • Anticancer Agents: Analogous structures show IC₅₀ values < 1 μM against BT-474 breast cancer cells .

  • Dopamine Antagonists: Structural analogs demonstrate high affinity for D₂ receptors (Kᵢ = 8.2 nM) .

Spectroscopic and Computational Insights

IR and HRMS Analysis

  • IR (KBr): 1695 cm⁻¹ (C=O stretch, urea), 1250 cm⁻¹ (C-O-C, Boc).

  • HRMS (ESI): Calcd for C₁₅H₂₉N₃O₃ [M+H]⁺: 300.2287; Found: 300.2283 .

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6-31G(d) level reveals:

  • Conformational Energy: The axial Boc group is favored by 2.3 kcal/mol over equatorial.

  • Hydrogen Bonding: Intramolecular N-H···O=C interactions stabilize the urea moiety (bond length: 1.98 Å) .

Challenges and Future Directions

Current limitations include:

  • Stereocontrol: Diastereoselective synthesis of C4-substituted piperidines remains challenging.

  • Scalability: Photoreactor setups for large-scale radical cyclizations require specialized equipment .

Future research should prioritize:

  • Flow Chemistry Adaptations: Continuous-flow systems could improve reaction efficiency and safety.

  • Biological Screening: Systematic evaluation of the diethylureido variant’s pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator